[(3-Bromo-4-fluorophenyl)methyl](tert-butyl)amine [(3-Bromo-4-fluorophenyl)methyl](tert-butyl)amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17753055
InChI: InChI=1S/C11H15BrFN/c1-11(2,3)14-7-8-4-5-10(13)9(12)6-8/h4-6,14H,7H2,1-3H3
SMILES:
Molecular Formula: C11H15BrFN
Molecular Weight: 260.15 g/mol

[(3-Bromo-4-fluorophenyl)methyl](tert-butyl)amine

CAS No.:

Cat. No.: VC17753055

Molecular Formula: C11H15BrFN

Molecular Weight: 260.15 g/mol

* For research use only. Not for human or veterinary use.

[(3-Bromo-4-fluorophenyl)methyl](tert-butyl)amine -

Specification

Molecular Formula C11H15BrFN
Molecular Weight 260.15 g/mol
IUPAC Name N-[(3-bromo-4-fluorophenyl)methyl]-2-methylpropan-2-amine
Standard InChI InChI=1S/C11H15BrFN/c1-11(2,3)14-7-8-4-5-10(13)9(12)6-8/h4-6,14H,7H2,1-3H3
Standard InChI Key RYUJYSPVQPBQCY-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)NCC1=CC(=C(C=C1)F)Br

Introduction

[Introduction to (3-Bromo-4-fluorophenyl)methylamine](pplx://action/followup)

(3-Bromo-4-fluorophenyl)methylamine is an organic compound characterized by a phenyl ring substituted with bromine and fluorine atoms at the 3 and 4 positions, respectively. This phenyl ring is connected to a methyl group, which is further linked to a tert-butylamine moiety. The compound's unique structure makes it a subject of interest in various fields, particularly in medicinal chemistry and organic synthesis.

Synthesis and Chemical Reactions

The synthesis of (3-Bromo-4-fluorophenyl)methylamine typically involves multiple steps, including the bromination and fluorination of a phenyl ring, followed by the attachment of a methyl group and a tert-butylamine moiety. The compound can undergo various chemical reactions, such as substitution, oxidation, reduction, and coupling reactions. Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents.

Biological Activity and Applications

(3-Bromo-4-fluorophenyl)methylamine is investigated for its potential biological activity, particularly in medicinal chemistry. The halogen substituents (bromine and fluorine) can enhance binding affinity to certain receptors or enzymes through halogen bonding, while the tert-butyl amine moiety can form hydrogen bonds with biological macromolecules. Research suggests potential applications in oncology and infectious diseases, as well as in the development of therapeutics for neurological disorders.

Comparative Analysis of Similar Compounds

Compound NameSubstituent on Phenyl RingUnique FeaturesPotential Impact on Properties
(3-Bromo-4-fluorophenyl)methylamineBromine, FluorineEnhanced reactivity due to halogensImproved binding affinity
(3-Bromo-4-chlorophenyl)methylamineBromine, ChlorineDifferent electronic effectsVarying pharmacological profiles
(3-Bromo-4-methylphenyl)methylamineBromine, MethylAlkyl substituent may affect lipophilicityAltered absorption characteristics

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